molecular formula C34H28N6O9S3 B13762244 Brilliant Purpurin R CAS No. 5413-69-4

Brilliant Purpurin R

Cat. No.: B13762244
CAS No.: 5413-69-4
M. Wt: 760.8 g/mol
InChI Key: LIFWPZLVTZZVLJ-UHFFFAOYSA-N
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Description

Brilliant Purpurin R: It is a derivative of purpurin, a natural red dye obtained from the red madder plant . The compound is known for its vibrant color and stability, making it a popular choice in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Brilliant Purpurin R involves the reaction of purpurin with various reagents under controlled conditions. One common method includes the use of Ultra High Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) for the determination and quantification of purpurin and its derivatives . The reaction conditions typically involve the use of a C18 column with gradient elution and detection using a triple-quadrupole tandem MS with an electrospray ionization interface.

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The process includes the extraction of purpurin from natural sources, followed by chemical modifications to produce the desired dye.

Chemical Reactions Analysis

Types of Reactions: : Brilliant Purpurin R undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.

Common Reagents and Conditions: : The compound reacts with common reagents such as acids, bases, and oxidizing agents. For example, protonation of the phenolic hydroxyl group under acidic conditions leads to a hypsochromic shift in the absorption and fluorescence spectra .

Major Products Formed: : The major products formed from these reactions include various derivatives of purpurin, which are used in different applications such as pH-sensitive probes and fluorescent imaging agents .

Mechanism of Action

The mechanism of action of Brilliant Purpurin R involves the activation of Nuclear transcription factor erythroid 2-related factor 2 (Nrf2) mediated gene expression. This activation is primarily due to the formation of reactive oxygen species (ROS) and the interaction with intracellular glutathione (GSH) levels . The compound’s electrophilicity and pro-oxidant activity play a crucial role in this process.

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to Brilliant Purpurin R include Emodin and PEGylated Purpurin 18 . Emodin has a similar structure and is effective in treating rheumatoid arthritis by affecting inflammatory cytokines and T cells . PEGylated Purpurin 18 is used in photodynamic therapy for cancer and has improved solubility and phototoxicity compared to purpurin 18 .

Uniqueness: : this compound stands out due to its high stability, vibrant color, and versatility in various applications. Its ability to act as a pH-sensitive probe and its use in photodynamic therapy highlight its unique properties and potential in scientific research and industry.

Properties

CAS No.

5413-69-4

Molecular Formula

C34H28N6O9S3

Molecular Weight

760.8 g/mol

IUPAC Name

3-amino-4-[[4-[4-[(1-amino-4-sulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C34H28N6O9S3/c1-18-13-20(7-11-27(18)37-39-29-17-30(51(44,45)46)25-5-3-4-6-26(25)32(29)35)21-8-12-28(19(2)14-21)38-40-34-24-10-9-23(50(41,42)43)15-22(24)16-31(33(34)36)52(47,48)49/h3-17H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)

InChI Key

LIFWPZLVTZZVLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N

Origin of Product

United States

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